![molecular formula C8H15NO B3000628 (3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole CAS No. 2307782-29-0](/img/structure/B3000628.png)
(3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole
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Overview
Description
The compound is a type of pyrrole, which is a heterocyclic aromatic organic compound . Pyrroles are typically colorless, but they may become colored depending on the substituents attached to the ring .
Synthesis Analysis
Pyrroles can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .Molecular Structure Analysis
The structure of pyrroles generally consists of a five-membered ring with alternating single and double bonds. The ring contains one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride .Physical And Chemical Properties Analysis
Pyrroles are typically liquid at room temperature and have a characteristic odor. They are slightly soluble in water but more soluble in organic solvents .Scientific Research Applications
Synthesis and Structure Analysis
Synthesis Pathways : The synthesis of pyrrole derivatives, such as those related to (3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole, often involves condensation reactions and specific catalysts. For instance, the synthesis of dimethyl pyrroles can be achieved using Paal-Knorr condensation with the aid of uranyl nitrate hexahydrate as a catalyst under ultrasound irradiation (Satyanarayana & Sivakumar, 2011).
Crystal Structure Determination : Crystallographic studies are crucial for understanding the structure and properties of pyrrole derivatives. The crystal structure of pyrrole compounds can be determined through X-ray diffraction analysis, as done for various pyrrole derivatives (Zhuang Hong, 2000).
Chemical and Physical Properties
Magnetic Nonequivalence in NMR : Pyrrole derivatives are used to demonstrate magnetic nonequivalence in proton NMR experiments. For example, the bicyclic compound 3a,6a-diethoxycarbonyl-2,5-dimethyl-1,4-dioxo-octahydropyrrolo[3,4-c]pyrrole was used to exhibit magnetic nonequivalence for methylene protons (Welch, 1997).
Spectroscopic Analysis : Spectroscopic methods like FT-IR, NMR, and UV-Vis are essential for characterizing the structure of pyrrole derivatives. For instance, ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized using these techniques, providing insights into the compound's electronic structure (Singh, Kumar, Tiwari, & Rawat, 2013).
Applications in Material Science and Chemistry
Chemosensors Development : Pyrrole derivatives like Pyreno[2,1-b]pyrrole have been used as selective chemosensors for fluoride ions, demonstrating remarkable colorimetric and fluorescent changes useful for real-time applications (Lin et al., 2007).
Luminescent Polymers : Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and solubility in organic solvents, making them useful in various applications, including light-emitting devices (Zhang & Tieke, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3aR,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-9-7-4-10-3-6(7)8/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFJAUHXPZKRIA-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2C1COC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@H]2[C@@H]1COC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole |
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